CB2 receptor antagonist 2

Description

CB2 receptor antagonist 2 is a compound that targets the cannabinoid receptor 2 (CB2), which is part of the endocannabinoid system. The CB2 receptor is primarily found in peripheral tissues, especially in the immune system, and plays a significant role in modulating immune responses and inflammation . CB2 receptor antagonists are of great interest in scientific research due to their potential therapeutic applications in treating various diseases, including liver diseases and certain cancers .

Properties

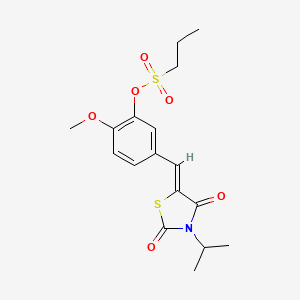

Molecular Formula |

C17H21NO6S2 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

[5-[(Z)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] propane-1-sulfonate |

InChI |

InChI=1S/C17H21NO6S2/c1-5-8-26(21,22)24-14-9-12(6-7-13(14)23-4)10-15-16(19)18(11(2)3)17(20)25-15/h6-7,9-11H,5,8H2,1-4H3/b15-10- |

InChI Key |

MQAKIMARBOXTOV-GDNBJRDFSA-N |

Isomeric SMILES |

CCCS(=O)(=O)OC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C(C)C)OC |

Canonical SMILES |

CCCS(=O)(=O)OC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of CB2 receptor antagonist 2 involves several steps, starting from monocyclic 4-methyl-2-substituted thiazole-5-carboxamides. The synthetic route includes the enlargement of the core structure by condensing a benzene ring to form benzothiazole-2-carboxamides with different bulky alicyclic, aromatic, and halogenated amide substituents . These derivatives exhibit high affinity and selectivity for CB2 receptors . Industrial production methods often involve optimizing these synthetic routes to achieve a balance between selectivity, activity, and pharmacokinetic properties .

Chemical Reactions Analysis

CB2 receptor antagonist 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

CB2 receptor antagonist 2 has a wide range of scientific research applications:

Mechanism of Action

CB2 receptor antagonist 2 exerts its effects by binding to the CB2 receptor, which is a G-protein-coupled receptor. This binding inhibits the receptor’s activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of immune responses . The molecular targets involved include the CB2 receptor itself and various downstream signaling pathways .

Comparison with Similar Compounds

CB2 receptor antagonist 2 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:

SR144528: A highly potent and selective CB2 receptor antagonist.

AM630: Another selective CB2 receptor antagonist with a different chemical structure.

JWH-133: A CB2 receptor-selective agonist with therapeutic potential in various diseases. This compound stands out due to its specific binding affinity and antagonistic activity, making it a valuable tool in scientific research and drug development.

Q & A

Q. What experimental methods are used to determine the binding affinity and antagonistic activity of CB2 receptor antagonist 2?

- Methodological Answer : Binding affinity (Ki) and antagonistic potency (KB) are assessed using radioligand displacement assays (e.g., [³H]CP55940 or [³⁵S]GTPγS binding in CB2-transfected CHO cells). Saturation binding experiments determine Bmax (receptor density) and Kd (ligand-receptor dissociation constant). For functional antagonism, Schild analysis calculates KB values from concentration-response curves in ex vivo models (e.g., mouse vas deferens). Antagonist selectivity is validated using CB1/CB2-selective ligands (e.g., SR144528 for CB2) .

Q. How does this compound exhibit selectivity over CB1 receptors?

- Methodological Answer : Selectivity is quantified via competitive binding assays using CB1- and CB2-expressing cell membranes. For example, AM630 (CB2 antagonist) shows >150-fold selectivity for CB2 over CB1 (Ki = 31.2 nM vs. 5.2 μM for CB1). Similar protocols apply to CB2 antagonist 2, where selectivity is confirmed by comparing Ki or IC50 values across receptor subtypes. Functional assays (e.g., GTPγS binding) further validate tissue-specific effects .

Q. What are the standard pharmacological parameters (e.g., Ki, KB, IC50) used to characterize CB2 receptor antagonists?

- Methodological Answer :

- Ki : Inhibition constant from displacement assays (e.g., [³H]CP55940 binding; THCV: Ki = 62.8–75.4 nM for CB2).

- KB : Schild analysis-derived antagonist affinity (e.g., THCV KB = 10.1–93.1 nM in GTPγS assays).

- IC50 : Concentration causing 50% inhibition of agonist response (e.g., CB2 antagonist 2: IC50 = 0.33 μM).

These parameters are determined using nonlinear regression of dose-response data and validated with statistical tests (e.g., parallelity of Schild plots) .

Advanced Research Questions

Q. How do tissue-specific factors influence the antagonistic efficacy of CB2 receptor antagonists in ex vivo models?

- Methodological Answer : Tissue-dependent effects are observed in models like mouse vas deferens , where THCV exhibits stronger antagonism (KB = 1.5–10.3 nM) compared to brain membranes (KB = 93.1 nM). This discrepancy arises from differences in receptor coupling efficiency, G-protein density, or endogenous ligand levels. Ex vivo protocols involve pre-incubation with antagonists and electrical stimulation to measure contraction inhibition. Tissue-specific KB values highlight the need for multi-model validation .

Q. What structural insights from CB2 receptor crystal structures inform antagonist design?

- Methodological Answer : The CB2-AM10257 crystal structure (2.8 Å resolution) reveals a unique binding pose distinct from CB1. Antagonists occupy a hydrophobic pocket near transmembrane helices 3–2. Computational modeling (e.g., homology-based docking, MD/MM optimization) identifies critical residues (e.g., W5.43) for ligand interaction. Virtual screening workflows, like FlexX-Pharm docking, prioritize compounds with high consensus scores (CScore) for experimental testing .

Q. How can computational approaches improve virtual screening for novel CB2 antagonists?

- Methodological Answer : Structure-based virtual screening leverages homology models of CB2 (validated via antagonist-bound templates) and ligand-receptor interaction fingerprints. Testing databases enriched with known antagonists (e.g., AM630) are used to refine binding pocket predictions. Consensus scoring combines docking scores (e.g., FlexX) with pharmacophore alignment to reduce false positives. This workflow identified ZINC72105556 (Ki = 8.5 nM) as a high-affinity CB2 agonist/antagonist candidate, though experimental validation is critical .

Q. What challenges arise when reconciling in vitro binding data with in vivo functional outcomes?

- Methodological Answer : Discrepancies occur due to assay conditions (e.g., GTPγS buffer vs. physiological milieu) or off-target effects . For example, CB2 antagonist 2 shows low cytotoxicity (Hep-G2 cells) but potent in vivo antihyperalgesia (1 mg/kg in mice), mediated via CB2-dependent pathways (blocked by AM630). Methodological solutions include:

- Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability).

- Receptor occupancy studies using PET tracers.

- Tissue-specific knockout models to confirm target engagement .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on this compound’s agonist/antagonist activity?

- Methodological Answer : describes CB2 antagonist 2 as an antagonist (IC50 = 0.33 μM), while labels it as an agonist (Ki = 8.5 nM). This discrepancy may arise from:

- Assay-specific activity : Some ligands exhibit "protean agonism," acting as agonists in certain pathways (e.g., cAMP inhibition) and antagonists in others (e.g., β-arrestin recruitment).

- Receptor expression levels : Overexpression in CHO cells may amplify constitutive activity, masking antagonism.

Resolution requires full pharmacological profiling across multiple signaling pathways (e.g., GTPγS, cAMP, ERK phosphorylation) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.